1-(2,2-Difluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Difluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine, also known as DFP-10825, is a small molecule that has gained interest in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
1-(2,2-Difluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine is believed to exert its therapeutic effects by inhibiting the activity of certain enzymes that are involved in cell proliferation and inflammation. Specifically, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and Janus kinase 2 (JAK2), which are both important targets in cancer and inflammatory diseases.
Biochemical and Physiological Effects:
1-(2,2-Difluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the production of pro-inflammatory cytokines in immune cells. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2,2-Difluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine in lab experiments is its specificity for CDKs and JAK2, which makes it a useful tool for studying the role of these enzymes in cancer and inflammatory diseases. However, one limitation is that 1-(2,2-Difluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine may not be effective against all types of cancer or inflammatory diseases, and further research is needed to determine its efficacy in different contexts.
Direcciones Futuras
There are several potential future directions for research on 1-(2,2-Difluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine. For example, it could be studied in combination with other anticancer or anti-inflammatory drugs to determine if it enhances their efficacy. It could also be studied in animal models of different types of cancer and inflammatory diseases to determine its efficacy in vivo. Additionally, further research is needed to determine the safety and toxicity of 1-(2,2-Difluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine in humans, as well as its potential for clinical development.
Métodos De Síntesis
1-(2,2-Difluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine can be synthesized using a multi-step process that involves the reaction of 2,2-difluoroethylamine with piperidine-1-carboxylic acid, followed by the reaction of the resulting intermediate with 4-amino-1H-pyrazole-3,5-dicarbonitrile. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
1-(2,2-Difluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine has been studied for its potential therapeutic applications in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
[4-amino-1-(2,2-difluoroethyl)pyrazol-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F2N4O/c12-9(13)7-17-6-8(14)10(15-17)11(18)16-4-2-1-3-5-16/h6,9H,1-5,7,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALICIYWCGWSZJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NN(C=C2N)CC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Difluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.